molecular formula C14H15NO2S B4922136 1-Phenoxy-3-pyridin-2-ylsulfanylpropan-2-ol

1-Phenoxy-3-pyridin-2-ylsulfanylpropan-2-ol

Cat. No.: B4922136
M. Wt: 261.34 g/mol
InChI Key: BFFPTCVZSLBVBX-UHFFFAOYSA-N
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Description

1-Phenoxy-3-pyridin-2-ylsulfanylpropan-2-ol is an organic compound that features a phenoxy group, a pyridinyl group, and a sulfanylpropanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenoxy-3-pyridin-2-ylsulfanylpropan-2-ol typically involves the following steps:

    Formation of the Phenoxy Group: The phenoxy group can be introduced through a nucleophilic substitution reaction where phenol reacts with an appropriate halide.

    Introduction of the Pyridinyl Group: The pyridinyl group is often introduced via a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a pyridinylboronic acid with a halide.

    Formation of the Sulfanylpropanol Moiety: This step involves the reaction of a thiol with an epoxide or a halohydrin to form the sulfanylpropanol structure.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Phenoxy-3-pyridin-2-ylsulfanylpropan-2-ol can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridinyl group can be reduced under specific conditions to form piperidine derivatives.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Piperidine derivatives.

    Substitution: Brominated or nitrated phenoxy derivatives.

Scientific Research Applications

1-Phenoxy-3-pyridin-2-ylsulfanylpropan-2-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-Phenoxy-3-pyridin-2-ylsulfanylpropan-2-ol involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Phenoxy-3-pyridin-2-ylsulfanylpropan-2-ol is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. Its structure allows for diverse modifications, making it a versatile compound for various applications.

Properties

IUPAC Name

1-phenoxy-3-pyridin-2-ylsulfanylpropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2S/c16-12(10-17-13-6-2-1-3-7-13)11-18-14-8-4-5-9-15-14/h1-9,12,16H,10-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFFPTCVZSLBVBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(CSC2=CC=CC=N2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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